molecular formula C22H23N3O4S B2626783 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate CAS No. 851127-17-8

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate

Cat. No.: B2626783
CAS No.: 851127-17-8
M. Wt: 425.5
InChI Key: RPFFCEKWWFRXLB-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with tert-butyl, methyl, and phenylthio groups, along with a nitrobenzoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate typically involves multi-step organic reactionsThe final step involves esterification with 2-methyl-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent-free conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The tert-butyl and methyl groups can be substituted under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazole ring and a nitrobenzoate ester makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14-17(12-9-13-18(14)25(27)28)21(26)29-20-19(30-16-10-7-6-8-11-16)15(2)23-24(20)22(3,4)5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFFCEKWWFRXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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